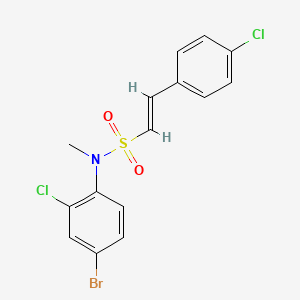

(E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide is a chemical compound with the molecular formula C16H12BrCl2NO2S. This compound is a sulfonamide derivative that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

Photocatalysis and Environmental Remediation

(E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide: has been employed as a standard in investigating the photocatalytic degradation of pollutants. Researchers have studied its behavior over TiO2 suspensions, particularly in the context of degrading herbicides like Monuron . The compound’s photochemical properties make it relevant for environmental remediation.

Organic Synthesis and Chemical Reactions

The compound’s isocyanate functionality (N=C=O) makes it valuable in organic synthesis. Chemists can exploit this reactivity to create new compounds, such as heterocycles or derivatives. For instance, it has been used in the synthesis of imidazotriazolone derivatives .

Materials for Conductive Inks

Conductive inks play a crucial role in printed electronics and flexible circuits. Researchers could explore EN300-26581569 as a precursor for conductive ink formulations. By functionalizing its structure, it may contribute to ink formulations with improved conductivity and stability .

Heavy Oil Recovery in Petroleum Engineering

While not directly related to its chemical structure, EN300-26581569 could find applications in enhanced oil recovery (EOR). Polymers, including sulfonated compounds, enhance oil displacement in reservoirs. Researchers might investigate its potential as an EOR additive .

properties

IUPAC Name |

(E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrCl2NO2S/c1-19(15-7-4-12(16)10-14(15)18)22(20,21)9-8-11-2-5-13(17)6-3-11/h2-10H,1H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKYEKXWVGBUGH-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1)Br)Cl)S(=O)(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=C(C=C(C=C1)Br)Cl)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrCl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

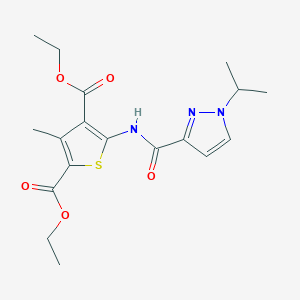

![9-(4-ethylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2408476.png)

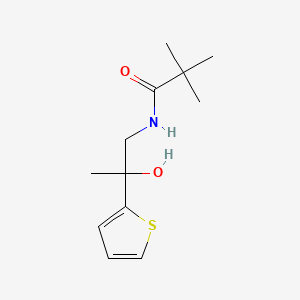

![4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2408477.png)

![5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408481.png)

![Thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B2408482.png)

![Ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate](/img/structure/B2408483.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408486.png)

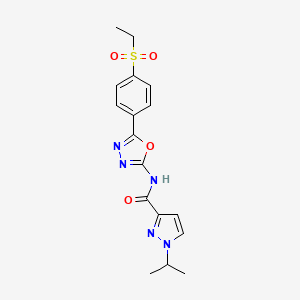

![4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2408488.png)

![4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408497.png)